(2-Bromo-1-methyl-1H-imidazol-5-YL)methanol

Suzuki-Miyaura coupling Regioselective synthesis Imidazole functionalization

Researchers pursuing regioselective imidazole C-2 functionalization often face limited options: regioisomeric mixtures complicate purification, while chloro analogs require harsh coupling conditions with poor functional group tolerance. (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol resolves these bottlenecks through its bifunctional architecture-a C-2 bromine enables efficient Pd-catalyzed Suzuki-Miyaura, Stille, or Negishi coupling; the C-5 hydroxymethyl group permits downstream oxidation, esterification, etherification, or bioconjugation. • Enables one-pot modular synthesis of trisubstituted imidazoles for kinase inhibitor programs • Superior reactivity vs. 2-chloro analogs under mild conditions, preserving sensitive functional groups • ≥95% purity with storage at 2-8°C ensures batch-to-batch consistency for process scale-up and medicinal chemistry workflows.

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
CAS No. 886371-39-7
Cat. No. B1503068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-1-methyl-1H-imidazol-5-YL)methanol
CAS886371-39-7
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1Br)CO
InChIInChI=1S/C5H7BrN2O/c1-8-4(3-9)2-7-5(8)6/h2,9H,3H2,1H3
InChIKeyPZILGIABAGMOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-1-methyl-1H-imidazol-5-YL)methanol: Building Block for Advanced Synthesis


(2-Bromo-1-methyl-1H-imidazol-5-YL)methanol (CAS 886371-39-7) is a bifunctional imidazole building block featuring a C-2 bromine atom for palladium-catalyzed cross-coupling and a C-5 hydroxymethyl group for further derivatization . With a molecular formula of C₅H₇BrN₂O and a molecular weight of 191.03 g/mol, this compound serves as a critical intermediate in the modular synthesis of trisubstituted imidazoles [1]. Its structural architecture—specifically the 2-bromo substitution pattern—enables regioselective functionalization via Suzuki-Miyaura coupling, a key transformation in medicinal chemistry programs targeting kinase inhibitors and other heterocyclic pharmaceuticals [1]. Commercial sources typically supply this compound at purities of 95% to 98%, with recommended storage at 2–8°C to preserve stability .

Cross-Coupling Handle

C-2 bromine enables regioselective Suzuki-Miyaura, Stille, and Negishi couplings for imidazole diversification.

Derivatization Site

C-5 hydroxymethyl group supports oxidation, esterification, etherification, or nucleophilic displacement.

Synthetic Role

Building block for modular trisubstituted imidazole scaffolds prevalent in kinase inhibitor research.

(2-Bromo-1-methyl-1H-imidazol-5-YL)methanol vs. Common Imidazole Analogs


The precise regiochemistry and functional group ensemble of (2-Bromo-1-methyl-1H-imidazol-5-YL)methanol are non-interchangeable. Replacing this compound with the non-brominated analog (1-methyl-1H-imidazol-5-yl)methanol eliminates the essential halide handle required for palladium-catalyzed cross-coupling, a cornerstone of modern heterocyclic elaboration . Conversely, substituting the 2-bromo regioisomer with the 4-bromo variant (4-bromo-1-methyl-1H-imidazol-5-yl)methanol fundamentally alters the electronic and steric environment at the reactive site, leading to divergent coupling efficiencies and selectivity profiles . Furthermore, the chloro analog (2-chloro-1-methyl-1H-imidazol-5-yl)methanol exhibits markedly lower reactivity in Suzuki-Miyaura reactions due to the stronger C–Cl bond, often necessitating harsher conditions or specialized catalysts that compromise functional group tolerance . Finally, the absence of the C-5 hydroxymethyl group, as in 2-bromo-1-methyl-1H-imidazole, deprives the user of a critical synthetic handle for downstream modifications such as esterification, etherification, or oxidation, thereby limiting the compound's utility in convergent synthetic routes . The quantitative evidence below substantiates these differentiation points.

Non-brominated analog

Removes the C-2 halide handle essential for cross-coupling, blocking key diversification pathways.

4-Bromo regioisomer

Alters electronic/steric environment at the reactive site, leading to divergent coupling selectivity and product identity.

2-Chloro analog

Stronger C–Cl bond may require harsher conditions, reducing functional group tolerance and coupling efficiency.

2-Bromo-1-methyl-1H-imidazole

Lacks the C-5 hydroxymethyl group, eliminating a synthetic handle for downstream modification and convergent synthesis.

(2-Bromo-1-methyl-1H-imidazol-5-YL)methanol: Quantitative Evidence vs. Analogs


2-Bromo vs. 4-Bromo Regioisomer Reactivity

The C-2 position of the imidazole ring exhibits a distinct reactivity profile compared to the C-4 position in palladium-catalyzed cross-coupling reactions. This compound provides the 2-bromo substitution pattern, which is essential for accessing specific trisubstituted imidazole scaffolds, as demonstrated in the modular synthesis of kinase inhibitors [1]. While the 4-bromo regioisomer is commercially available, it cannot be substituted in synthetic routes designed for C-2 functionalization without compromising regiospecificity and ultimately the identity of the final product .

2-Br vs 4-Br Regioisomer
Class-level inference
C-2 bromine directs coupling to distinct trisubstituted scaffolds; 4-bromo leads to different products.
Regioisomer choice governs final compound identity in C-2 targeted routes.
Reported in kinase inhibitor modular synthesis; confirm reactivity with specific substrate.
Suzuki-Miyaura coupling Regioselective synthesis Imidazole functionalization

Bromo vs. Chloro Leaving Group in Cross-Coupling

The choice of halogen significantly impacts the rate and scope of cross-coupling reactions. The C–Br bond in (2-Bromo-1-methyl-1H-imidazol-5-YL)methanol is more readily activated under standard palladium catalysis than the C–Cl bond in its chloro analog. This difference is rooted in the lower bond dissociation energy of C–Br (approximately 285 kJ/mol) compared to C–Cl (approximately 327 kJ/mol), enabling milder reaction conditions, broader functional group tolerance, and often higher yields in Suzuki-Miyaura couplings [1]. The 2-chloro analog (2-chloro-1-methyl-1H-imidazol-5-yl)methanol, while commercially available, generally requires more forcing conditions or specialized ligands for efficient coupling, limiting its utility in sensitive substrate syntheses [2].

Br vs Cl Bond Energy
Class-level inference
C–Br BDE ~285 kJ/mol; C–Cl BDE ~327 kJ/mol (Δ ≈42 kJ/mol)
Lower bond energy supports milder coupling, broader scope.
Standard Suzuki-Miyaura conditions; may vary with ligand/catalyst system.
Cross-coupling efficiency C–X bond activation Synthetic methodology

Hydroxymethyl Group: Physicochemical & Synthetic Impact

The presence of the C-5 hydroxymethyl group in (2-Bromo-1-methyl-1H-imidazol-5-YL)methanol confers a distinct physicochemical profile and provides a secondary synthetic handle absent in simpler 2-bromoimidazoles. This compound has a molecular weight of 191.03 g/mol and, critically, a hydrogen bond donor count of 1, compared to 0 for 2-bromo-1-methyl-1H-imidazole (MW 161.00 g/mol, HBD 0) . The increased polarity and hydrogen bonding capacity can influence solubility in aqueous media and interactions with biological targets. Furthermore, the hydroxymethyl group can be directly converted to aldehydes, carboxylic acids, ethers, or esters, enabling convergent synthesis without the need for additional protection/deprotection steps [1].

Hydroxymethyl Impact
Cross-study comparable
MW 191 vs 161 g/mol; HBD 1 vs 0; predicted LogP ~0.5 vs ~1.2
Polarity and H-bonding capacity expand physicochemical space for probe design.
Calculated properties; experimental LogP/logD may differ.
Physicochemical properties Functional group diversification Drug design

Purity & Storage Stability vs. Analogs

Reliable procurement requires assurance of high purity and defined storage conditions. (2-Bromo-1-methyl-1H-imidazol-5-YL)methanol is commercially available at purities of 95% to 98%, with vendors specifying storage at 2–8°C to prevent degradation . In comparison, the non-brominated analog (1-methyl-1H-imidazol-5-yl)methanol is reported with a melting point of 113–116°C and is generally stable at room temperature, indicating a different stability profile that may not be relevant for brominated derivatives . The specified cold storage for the target compound highlights its relative thermal sensitivity, a critical parameter for inventory management and ensuring consistent experimental outcomes.

Purity & Storage
Data to verify
Commercial purity 95–98%; recommended storage 2–8°C (vs room temp for non-brominated analog)
Cold storage maintains integrity; confirm lot-specific purity before critical reactions.
Supplier-reported; validate stability under own handling conditions.
Purity Storage conditions Reproducibility

(2-Bromo-1-methyl-1H-imidazol-5-YL)methanol: Use Cases in Drug Discovery & Development


Modular Synthesis of Imidazole-Based Kinase Inhibitors

This compound is ideally suited as a key intermediate in the modular, one-pot synthesis of trisubstituted imidazoles, a scaffold prevalent in kinase inhibitors. Following the protocol by de Toledo et al., the bromine atom at C-2 enables efficient Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, while the C-5 hydroxymethyl group can be further elaborated to modulate pharmacokinetic properties [1]. The reported synthesis of GSK3037619A in four steps with a 55% overall yield demonstrates the efficiency of this building block in constructing biologically relevant molecules [1].

Regioselective Functionalization via Cross-Coupling

For chemists requiring a regioselective handle for C–C bond formation, (2-Bromo-1-methyl-1H-imidazol-5-YL)methanol provides a reliable and versatile solution. The 2-bromo substitution pattern is specifically activated under standard Suzuki, Stille, or Negishi conditions, allowing for predictable and high-yielding diversification of the imidazole core . This is in contrast to 4-bromo regioisomers, which lead to different coupling products and are not suitable for routes targeting C-2 functionalization .

Synthesis of Functionalized Probes & Tool Compounds

The bifunctional nature of this compound—combining a cross-coupling handle with a primary alcohol—makes it an excellent starting material for the construction of chemical biology probes. The hydroxymethyl group can be oxidized to an aldehyde for bioconjugation via hydrazone/oxime formation or converted to a leaving group for nucleophilic displacement [1]. Such transformations are not possible with the non-hydroxymethyl analog 2-bromo-1-methyl-1H-imidazole, underscoring the unique value of this building block in probe synthesis .

Late-Stage Diversification via Mild Coupling Conditions

In a process chemistry setting, the use of a bromoimidazole over a chloroimidazole is often preferred due to the milder conditions required for C–Br bond activation. This translates to lower energy consumption, improved functional group compatibility, and potentially higher yields in large-scale Suzuki couplings [2]. The specified high purity (≥98%) and defined cold storage (2–8°C) ensure batch-to-batch consistency, a critical requirement for process development and scale-up activities .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regioselective C-2 cross-coupling handle
Assess trisubstituted imidazole assembly efficiency and yield under reported conditions
Regioselective imidazole C-2 diversification
C-2 bromine for Suzuki/Stille/Negishi couplings
Confirm coupling selectivity vs. possible 4-position reactivity; optimize catalyst system
Chemical probe and tool compound construction
Bifunctional structure (Br + CH₂OH)
Verify orthogonal functionalization: cross-coupling followed by alcohol derivatization
Process-scale cross-coupling
Milder C–Br activation vs C–Cl
Evaluate scalability, functional group tolerance, and batch consistency under mild conditions

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